Cas no 27817-35-2 (1H-Azepine-1-carbonylchloride, hexahydro-)
1H-Azepine-1-carbonylchloride, hexahydro- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Azepine-1-carbonylchloride, hexahydro-
- azepane-1-carbonyl chloride
- Hexahydro-1H-azepine-1-carbonyl chloride
- BS-52481
- 1H-Azepine-1-carbonyl chloride, hexahydro-
- EINECS 248-672-6
- EN300-1154751
- 27817-35-2
- NS00028372
- VCZFCDMBZCEPFV-UHFFFAOYSA-N
- AKOS017514759
- SCHEMBL2141316
- DTXSID20182135
- CBA81735
- azepane-1-carbonylchloride
- E74600
-
- Inchi: 1S/C7H12ClNO/c8-7(10)9-5-3-1-2-4-6-9/h1-6H2
- InChI Key: VCZFCDMBZCEPFV-UHFFFAOYSA-N
- SMILES: ClC(N1CCCCCC1)=O
Computed Properties
- Exact Mass: 161.06086
- Monoisotopic Mass: 161.060742
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3
- XLogP3: 2
Experimental Properties
- Density: 1.143
- Boiling Point: 257.3°Cat760mmHg
- Flash Point: 109.4°C
- Refractive Index: 1.486
- PSA: 20.31
1H-Azepine-1-carbonylchloride, hexahydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM516071-25g |
Azepane-1-carbonyl chloride |
27817-35-2 | 95% | 25g |
$125 | 2022-06-11 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OU977-1g |
1H-Azepine-1-carbonylchloride, hexahydro- |
27817-35-2 | 95% | 1g |
2646.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OU977-200mg |
1H-Azepine-1-carbonylchloride, hexahydro- |
27817-35-2 | 95% | 200mg |
754.0CNY | 2021-07-17 | |
| Enamine | EN300-1154751-0.05g |
azepane-1-carbonyl chloride |
27817-35-2 | 95% | 0.05g |
$101.0 | 2023-06-09 | |
| Enamine | EN300-1154751-0.1g |
azepane-1-carbonyl chloride |
27817-35-2 | 95% | 0.1g |
$152.0 | 2023-06-09 | |
| Enamine | EN300-1154751-0.25g |
azepane-1-carbonyl chloride |
27817-35-2 | 95% | 0.25g |
$216.0 | 2023-06-09 | |
| Enamine | EN300-1154751-0.5g |
azepane-1-carbonyl chloride |
27817-35-2 | 95% | 0.5g |
$407.0 | 2023-06-09 | |
| Enamine | EN300-1154751-1.0g |
azepane-1-carbonyl chloride |
27817-35-2 | 95% | 1g |
$528.0 | 2023-06-09 | |
| Enamine | EN300-1154751-2.5g |
azepane-1-carbonyl chloride |
27817-35-2 | 95% | 2.5g |
$1034.0 | 2023-06-09 | |
| Enamine | EN300-1154751-5.0g |
azepane-1-carbonyl chloride |
27817-35-2 | 95% | 5g |
$1530.0 | 2023-06-09 |
1H-Azepine-1-carbonylchloride, hexahydro- Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 1H-Azepine-1-carbonylchloride, hexahydro-
Introduction to 1H-Azepine-1-carbonylchloride, hexahydro (CAS No. 27817-35-2)
The compound 1H-Azepine-1-carbonylchloride, hexahydro (CAS No. 27817-35-2) is a significant intermediate in the field of organic synthesis and pharmaceutical development. Its unique structural features, characterized by a hexahydroazepine core and a reactive carbonyl chloride group, make it a valuable building block for the synthesis of more complex molecules. This introduction delves into the compound's properties, synthetic pathways, and its emerging applications in medicinal chemistry.
1H-Azepine-1-carbonylchloride, hexahydro belongs to the azepine class of heterocyclic compounds, which are widely recognized for their biological activity and utility in drug design. The hexahydro modification suggests a saturated ring system, enhancing its stability and reactivity compared to its unsubstituted counterparts. The presence of a carbonyl chloride group at the 1-position introduces a high reactivity that is exploited in various synthetic transformations.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. The hexahydroazepine scaffold has been extensively studied due to its ability to mimic natural bioactive molecules and interact with biological targets. The introduction of a carbonyl chloride functionality at the 1-position of the azepine ring provides a versatile handle for further derivatization, enabling the rapid construction of complex structures.
The synthesis of 1H-Azepine-1-carbonylchloride, hexahydro typically involves multi-step reactions starting from readily available precursors. One common approach involves the reduction of an azepine N-oxide followed by chlorination at the carbonyl position. Alternatively, direct functionalization of the azepine ring using palladium-catalyzed cross-coupling reactions has also been explored. These synthetic strategies highlight the compound's accessibility and its potential for large-scale production.
Recent advancements in medicinal chemistry have demonstrated the utility of 1H-Azepine-1-carbonylchloride, hexahydro in the development of small-molecule inhibitors. For instance, derivatives of this compound have been shown to exhibit inhibitory activity against various enzymes implicated in diseases such as cancer and inflammation. The ability to modify both the azepine core and the carbonyl chloride group allows for fine-tuning of biological activity, making it a valuable scaffold for structure-activity relationship (SAR) studies.
The reactivity of the carbonyl chloride group makes 1H-Azepine-1-carbonylchloride, hexahydro particularly useful in nucleophilic addition reactions. This property has been leveraged in the synthesis of peptidomimetics and other bioactive molecules where specific functional groups need to be introduced at controlled positions. Additionally, the compound's stability under various reaction conditions makes it suitable for use in multi-step synthetic sequences without significant degradation.
From a computational chemistry perspective, studies on hexahydroazepine derivatives have provided insights into their electronic structure and reactivity. Molecular modeling techniques have been employed to predict binding affinities and identify key interactions with biological targets. These computational approaches complement experimental efforts and accelerate the discovery process by providing rapid screening of potential drug candidates.
The pharmaceutical industry has taken notice of 1H-Azepine-1-carbonylchloride, hexahydro due to its versatility as a synthetic intermediate. Several drug discovery programs have utilized this compound to develop novel therapeutics targeting neurological disorders, cardiovascular diseases, and infectious diseases. Its ability to serve as a precursor for a wide range of bioactive molecules underscores its importance in modern drug development.
In conclusion,1H-Azepine-1-carbonylchloride, hexahydro (CAS No. 27817-35-2) is a multifaceted compound with significant applications in organic synthesis and medicinal chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop novel bioactive molecules. As our understanding of heterocyclic chemistry continues to evolve, compounds like this will undoubtedly play an increasingly important role in addressing unmet medical needs.
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